5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as this group is known for enhancing the biological activity and stability of compounds .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to interact with various targets such asreverse transcriptase enzymes and nuclear receptor coactivators .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which allows for a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been known to affect various pathways, including those involved inenzyme inhibition .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance the bioavailability of drugs .
Result of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule. These reactions often require specific catalysts and reagents to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting materials .
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s stability and activity profile make it a potential candidate for drug development.
Industry: It is used in the development of agrochemicals and materials with enhanced properties
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylboronic acid
- 3-(trifluoromethyl)pyrazole
- 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b]
Uniqueness
Compared to these similar compounds, 5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one stands out due to its unique combination of a triazolone ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860789-84-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is C10H8F3N3O, with a molecular weight of 243.19 g/mol. The predicted density is approximately 1.45g/cm3 and the pKa value is around 6.29 .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole ring. For instance, derivatives of triazole have exhibited significant cytotoxic effects against various cancer cell lines. A study demonstrated that related triazole compounds showed IC50 values less than 0.5 mM against multiple cancer types, indicating promising anticancer activity .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa (Cervical) | 10.5 |
Compound B | MCF-7 (Breast) | 8.3 |
Compound C | A549 (Lung) | 15.2 |
This compound | TBD | TBD |
Antimicrobial Activity
The triazole scaffold is also known for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The presence of the trifluoromethyl group enhances lipophilicity and cellular uptake, which may contribute to increased antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The trifluoromethyl group in the para position of the phenyl ring significantly enhances biological activity through improved binding affinity to target proteins. Studies suggest that modifications to the triazole ring can lead to variations in potency and selectivity against specific biological targets .
Table 2: Impact of Functional Groups on Biological Activity
Functional Group | Effect on Activity |
---|---|
Trifluoromethyl | Increased potency |
Methyl | Moderate activity |
Hydroxyl | Reduced activity |
Case Studies
- Case Study on Antitumor Activity : A derivative of this compound was tested against a panel of human tumor cell lines including HeLa and MCF-7. The results indicated that modifications at the methyl position led to enhanced cytotoxicity compared to non-modified analogs.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates in xenograft models, suggesting its potential for further development as an anticancer agent.
Properties
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-6-14-15-9(17)16(6)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBOBJVSGUYSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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